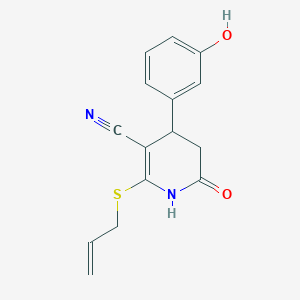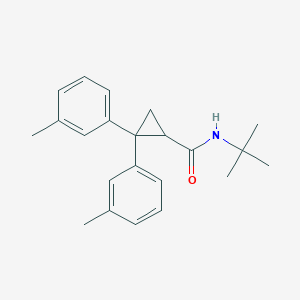![molecular formula C14H18N2O4 B4957377 N-(2-ethoxyphenyl)-N'-[2-(vinyloxy)ethyl]ethanediamide](/img/structure/B4957377.png)
N-(2-ethoxyphenyl)-N'-[2-(vinyloxy)ethyl]ethanediamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-ethoxyphenyl)-N'-[2-(vinyloxy)ethyl]ethanediamide, also known as EVE, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. EVE belongs to the class of amides and is a derivative of ethylenediamine.
Wirkmechanismus
The mechanism of action of N-(2-ethoxyphenyl)-N'-[2-(vinyloxy)ethyl]ethanediamide varies depending on its application. In cancer cells, N-(2-ethoxyphenyl)-N'-[2-(vinyloxy)ethyl]ethanediamide induces apoptosis by activating caspase-3 and inhibiting the expression of anti-apoptotic proteins. N-(2-ethoxyphenyl)-N'-[2-(vinyloxy)ethyl]ethanediamide also inhibits the growth of cancer cells by inhibiting the expression of cyclin D1 and cyclin-dependent kinases.
In weeds, N-(2-ethoxyphenyl)-N'-[2-(vinyloxy)ethyl]ethanediamide inhibits the growth by interfering with their metabolic processes. N-(2-ethoxyphenyl)-N'-[2-(vinyloxy)ethyl]ethanediamide inhibits the activity of photosystem II, which is essential for photosynthesis in plants. This leads to the death of the plant.
Biochemical and physiological effects:
N-(2-ethoxyphenyl)-N'-[2-(vinyloxy)ethyl]ethanediamide has been shown to have various biochemical and physiological effects. In cancer cells, N-(2-ethoxyphenyl)-N'-[2-(vinyloxy)ethyl]ethanediamide induces apoptosis and inhibits cell proliferation. N-(2-ethoxyphenyl)-N'-[2-(vinyloxy)ethyl]ethanediamide also has anti-inflammatory and analgesic properties. In weeds, N-(2-ethoxyphenyl)-N'-[2-(vinyloxy)ethyl]ethanediamide inhibits the activity of photosystem II, leading to the death of the plant.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using N-(2-ethoxyphenyl)-N'-[2-(vinyloxy)ethyl]ethanediamide in lab experiments include its relatively low cost, ease of synthesis, and versatility. N-(2-ethoxyphenyl)-N'-[2-(vinyloxy)ethyl]ethanediamide can be used in a variety of applications, including medicine, agriculture, and materials science. The limitations of using N-(2-ethoxyphenyl)-N'-[2-(vinyloxy)ethyl]ethanediamide in lab experiments include its potential toxicity and the need for further studies to fully understand its mechanism of action.
Zukünftige Richtungen
There are several future directions for the study of N-(2-ethoxyphenyl)-N'-[2-(vinyloxy)ethyl]ethanediamide. In medicine, further studies are needed to fully understand the mechanism of action of N-(2-ethoxyphenyl)-N'-[2-(vinyloxy)ethyl]ethanediamide and its potential as an anticancer agent. In agriculture, further studies are needed to determine the efficacy of N-(2-ethoxyphenyl)-N'-[2-(vinyloxy)ethyl]ethanediamide as a herbicide and fungicide. In materials science, further studies are needed to optimize the synthesis of polymers using N-(2-ethoxyphenyl)-N'-[2-(vinyloxy)ethyl]ethanediamide as a monomer and to fully understand the properties of the resulting polymers. Overall, the study of N-(2-ethoxyphenyl)-N'-[2-(vinyloxy)ethyl]ethanediamide has the potential to lead to significant advancements in various fields.
Synthesemethoden
The synthesis of N-(2-ethoxyphenyl)-N'-[2-(vinyloxy)ethyl]ethanediamide involves the reaction of 2-ethoxyaniline with ethylenediamine and 2-chloroethyl vinyl ether. The reaction is carried out under reflux conditions in the presence of a base such as sodium carbonate. The product is then purified by recrystallization or column chromatography. The yield of N-(2-ethoxyphenyl)-N'-[2-(vinyloxy)ethyl]ethanediamide is typically around 60-70%.
Wissenschaftliche Forschungsanwendungen
N-(2-ethoxyphenyl)-N'-[2-(vinyloxy)ethyl]ethanediamide has been extensively studied for its potential applications in various fields such as medicine, agriculture, and materials science. In medicine, N-(2-ethoxyphenyl)-N'-[2-(vinyloxy)ethyl]ethanediamide has shown promising results as an anticancer agent. Studies have shown that N-(2-ethoxyphenyl)-N'-[2-(vinyloxy)ethyl]ethanediamide inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. N-(2-ethoxyphenyl)-N'-[2-(vinyloxy)ethyl]ethanediamide has also been shown to have anti-inflammatory and analgesic properties.
In agriculture, N-(2-ethoxyphenyl)-N'-[2-(vinyloxy)ethyl]ethanediamide has been studied for its potential as a herbicide. Studies have shown that N-(2-ethoxyphenyl)-N'-[2-(vinyloxy)ethyl]ethanediamide inhibits the growth of various types of weeds by interfering with their metabolic processes. N-(2-ethoxyphenyl)-N'-[2-(vinyloxy)ethyl]ethanediamide has also been studied for its potential as a fungicide.
In materials science, N-(2-ethoxyphenyl)-N'-[2-(vinyloxy)ethyl]ethanediamide has been studied for its potential as a monomer for the synthesis of polymers. N-(2-ethoxyphenyl)-N'-[2-(vinyloxy)ethyl]ethanediamide has been shown to polymerize readily under various conditions, and the resulting polymers have shown promising mechanical and thermal properties.
Eigenschaften
IUPAC Name |
N-(2-ethenoxyethyl)-N'-(2-ethoxyphenyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O4/c1-3-19-10-9-15-13(17)14(18)16-11-7-5-6-8-12(11)20-4-2/h3,5-8H,1,4,9-10H2,2H3,(H,15,17)(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCODHAUMDQDMNI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)C(=O)NCCOC=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(ethenyloxy)ethyl]-N'-(2-ethoxyphenyl)ethanediamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[4-(2-pyridinyl)-1,3-thiazol-2-yl]isonicotinamide](/img/structure/B4957296.png)



![1-[(5-bromo-2-methylphenyl)sulfonyl]-2-methylpiperidine](/img/structure/B4957324.png)

![N-(1,3-benzodioxol-5-ylmethyl)-4-[5-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-1H-tetrazol-1-yl]butanamide](/img/structure/B4957332.png)

![3-[(4-isopropoxybenzoyl)amino]benzamide](/img/structure/B4957355.png)
![1-benzyl-4-[2-nitro-5-(1-piperazinyl)phenyl]piperazine](/img/structure/B4957362.png)
![N-(2-furylmethyl)-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4957372.png)

![N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3,5-dichloro-4-methoxybenzamide](/img/structure/B4957388.png)
![N-(2-chlorophenyl)-3-[1-(1H-imidazol-2-ylmethyl)-4-piperidinyl]propanamide](/img/structure/B4957390.png)